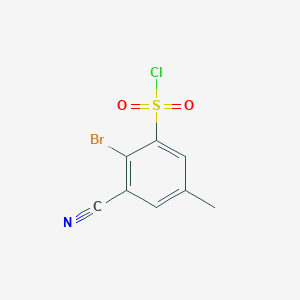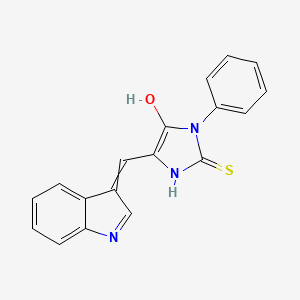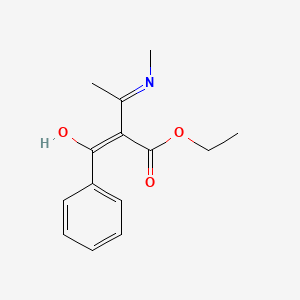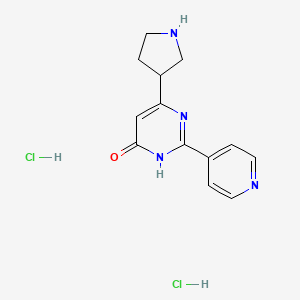
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Overview
Description
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, also known as BMCS, is a synthetic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other organic solvents. BMCS is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in imaging applications. BMCS has a wide range of applications in both academic and industrial research.
Scientific Research Applications
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, biochemistry, and imaging. It is used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. In biochemistry, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a catalyst in a variety of biochemical reactions. In imaging applications, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a fluorescent probe to detect and quantify molecules in a sample.
Mechanism of Action
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a catalyst in biochemical reactions because of its ability to activate substrates by forming a covalent bond. This covalent bond is formed when the sulfonyl chloride group of 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride reacts with a substrate molecule, resulting in the formation of a sulfonamide. The sulfonamide then undergoes hydrolysis, resulting in the formation of a new bond between the substrate and the sulfonamide.
Biochemical and Physiological Effects
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, including proteases and phosphatases. 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride has also been shown to increase the production of reactive oxygen species and decrease the production of superoxide dismutase. 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride has also been shown to increase the production of nitric oxide, which has a variety of physiological effects, including vasodilation and increased blood flow.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride in laboratory experiments is its ability to activate substrates by forming a covalent bond. This allows researchers to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is relatively stable, making it suitable for use in a variety of laboratory experiments. However, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is toxic and should be handled with care. Additionally, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is relatively expensive, making it unsuitable for large-scale experiments.
Future Directions
There are a number of potential future directions for 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride-related research. One potential direction is to explore the use of 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride in the synthesis of novel compounds, such as pharmaceuticals and polymers. Additionally, 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride could be used to develop new imaging techniques, such as fluorescent probes for detecting and quantifying molecules in a sample. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, such as its ability to increase the production of reactive oxygen species and nitric oxide.
properties
IUPAC Name |
2-bromo-3-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(9)7(3-5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFYZVSIZNIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)




![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)

![3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414557.png)
![2-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414558.png)